![molecular formula C8H7ClN2S B2494427 4-氯-2,7-二甲基噻吩[3,2-d]嘧啶 CAS No. 936837-34-2](/img/structure/B2494427.png)

4-氯-2,7-二甲基噻吩[3,2-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

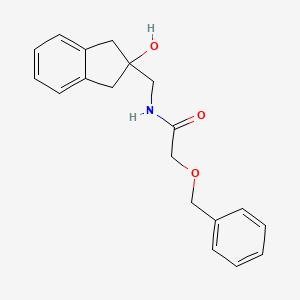

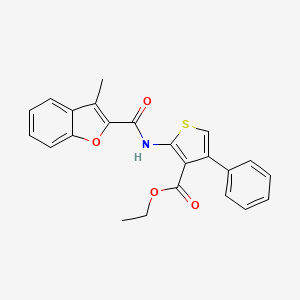

4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine is a chemical compound with the linear formula C8H7ClN2S . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 198.68 .

Synthesis Analysis

The synthesis of 4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine involves various chemical reactions . An improved seven-step synthesis of 4-chloro-7H-pyrrolo [2,3-d]pyrimidine from dimethyl malonate has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo [2,3-d]pyrimidine building block .Molecular Structure Analysis

The molecular structure of 4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine is represented by the InChI code 1S/C8H7ClN2S/c1-4-3-12-7-6(4)10-5(2)11-8(7)9/h3H,1-2H3 . This indicates the presence of chlorine, nitrogen, and sulfur atoms in the compound.Chemical Reactions Analysis

4-Chloro-7H-pyrrolo [2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It undergoes various reactions, making it valuable in the synthesis of complex organic compounds .Physical And Chemical Properties Analysis

4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine is a white crystalline solid . It is soluble in organic solvents .科学研究应用

Synthesis of New Compounds

4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine can be used as a starting material in the synthesis of new compounds. For instance, it has been used in the synthesis of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ .

2. Development of Targeted Kinase Inhibitors (TKIs) This compound has shown potential in the development of more potent and effective targeted kinase inhibitors (TKIs). Specifically, halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ were synthesized using 4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine .

Cancer Therapeutics

In cancer research, 4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine derivatives have shown promising cytotoxic effects against different cancer cell lines . Specifically, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .

Apoptosis Inducers

The derivatives of 4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine have been found to induce cell cycle arrest and apoptosis in HepG2 cells . This makes them potential candidates for the development of new anticancer drugs.

Multi-Targeted Kinase Inhibitors

The compound 5k, a derivative of 4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine, has shown potential as a multi-targeted kinase inhibitor . It exhibited significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .

Enhancement of Pharmacological Properties

The presence of halogen atoms in the structure of 4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine can enhance its potency, selectivity, and pharmacological properties . The addition of halogen atoms can influence the binding affinity of the TKI to its target kinase, potentially leading to improved therapeutic effects .

作用机制

Target of Action

The primary targets of 4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules in a process called phosphorylation. This process is a key part of many cellular functions, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, cell movement, apoptosis, and differentiation .

Mode of Action

4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine interacts with its kinase targets by inhibiting their activity . This inhibition interferes with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is a chain of interactions between proteins in the cell and is involved in cell division and death and in tumor formation processes .

Biochemical Pathways

The inhibition of kinase activity by 4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine affects multiple biochemical pathways. Most notably, it disrupts the JAK-STAT signaling pathway . This pathway is involved in processes such as immunity, cell division, cell death, and tumor formation . By inhibiting this pathway, 4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine can potentially influence these processes.

Pharmacokinetics

Its unique structure can influence its pharmacokinetics and pharmacodynamics

Result of Action

The molecular and cellular effects of 4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine’s action are primarily due to its inhibition of kinase activity. This can lead to a decrease in phosphorylation processes, potentially affecting cell division, cell death, and other cellular functions . The exact effects can vary depending on the specific kinases that 4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine targets and the cellular context in which it is used.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine. For instance, it exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

未来方向

Research developments suggest that pyrimidines, including 4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine, could be further explored for their anti-inflammatory activities . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

属性

IUPAC Name |

4-chloro-2,7-dimethylthieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-4-3-12-7-6(4)10-5(2)11-8(7)9/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCMNIAJXVDGKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1N=C(N=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine | |

CAS RN |

936837-34-2 |

Source

|

| Record name | 4-chloro-2,7-dimethylthieno[3,2-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Benzyl-2-pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2494344.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2494346.png)

![1-[3-[4-(Benzenesulfonyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrol-1-yl]propyl]imidazole](/img/structure/B2494348.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2494353.png)

![4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2494359.png)

![N-(4-acetamidophenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2494360.png)

![ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2494363.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494366.png)